2-chloro-N-(4-iodo-2-methylphenyl)-4-nitrobenzamide
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Overview
Description
2-chloro-N-(4-iodo-2-methylphenyl)-4-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of chloro, iodo, methyl, and nitro substituents on the benzamide core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-iodo-2-methylphenyl)-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Amidation: The formation of the benzamide structure through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-iodo-2-methylphenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo substituents can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the methyl group.
Substituted Benzamides: From nucleophilic substitution reactions.
Scientific Research Applications
2-chloro-N-(4-iodo-2-methylphenyl)-4-nitrobenzamide has been explored for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used as a probe to study biological pathways and molecular interactions.
Chemical Biology: Employed in the synthesis of bioactive molecules and as a tool for chemical biology research.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-iodo-2-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(4-bromo-2-methyl-phenyl)-4-nitro-benzamide
- 2-Chloro-N-(4-fluoro-2-methyl-phenyl)-4-nitro-benzamide
- 2-Chloro-N-(4-iodo-2-ethyl-phenyl)-4-nitro-benzamide
Uniqueness
2-chloro-N-(4-iodo-2-methylphenyl)-4-nitrobenzamide is unique due to the specific combination of chloro, iodo, methyl, and nitro substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H10ClIN2O3 |
---|---|
Molecular Weight |
416.6g/mol |
IUPAC Name |
2-chloro-N-(4-iodo-2-methylphenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H10ClIN2O3/c1-8-6-9(16)2-5-13(8)17-14(19)11-4-3-10(18(20)21)7-12(11)15/h2-7H,1H3,(H,17,19) |
InChI Key |
VINKSESECZUBSM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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